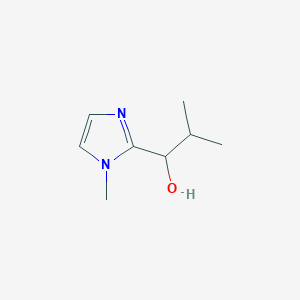

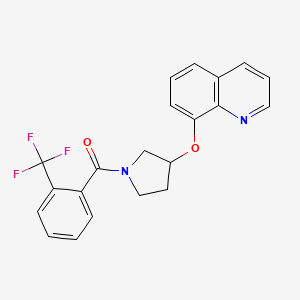

![molecular formula C27H28N4O3S B2497449 N-(2-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1242855-44-2](/img/structure/B2497449.png)

N-(2-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of compounds similar to "N-(2-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide" involves complex chemical reactions, including condensation, cyclization, and substitution reactions, which are critical for constructing the pyrimidin-2-yl and piperidine components of the molecule. The detailed synthesis process involves multiple steps, starting from basic building blocks to the final compound, emphasizing the importance of each step in achieving the desired chemical structure and properties (Kambappa et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of a dihydrothieno[3,2-d]pyrimidin-2-yl core, attached to a piperidine ring through a carboxamide linkage, and further substituted with various groups that influence the molecule's chemical behavior and biological activity. Advanced spectroscopic techniques, such as NMR and mass spectrometry, play a crucial role in elucidating the structural features and confirming the identity of synthesized compounds (Tumkevičius, 1994).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include nucleophilic substitutions, electrophilic additions, and ring transformations, which are pivotal in modifying the chemical structure to enhance biological activity or alter physical and chemical properties. The reactivity is significantly influenced by the electron-donating or withdrawing nature of the substituents attached to the core structure (Abu‐Hashem et al., 2020).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and delivery. Solubility in various solvents affects the bioavailability and pharmacokinetics, while the melting point and crystalline structure can influence the stability and shelf life of the pharmaceutical products (Schroeder et al., 2009).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards other chemical entities, and stability under different conditions, are essential for understanding the behavior of these compounds in biological systems and during chemical synthesis. These properties are determined by the functional groups present in the molecule and their interaction with the surrounding environment (Nie et al., 2020).

科学的研究の応用

Synthesis and Biological Activity

- The synthesis of novel compounds derived from specific key intermediates, such as benzodifuranyl and thiazolopyrimidines, has been explored for their potential anti-inflammatory and analgesic properties. These compounds show significant activity in inhibiting cyclooxygenase enzymes, suggesting potential therapeutic applications (Abu‐Hashem et al., 2020).

Antimicrobial and Antituberculosis Activity

- Research on thiazole-aminopiperidine hybrid analogues has led to the discovery of novel Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibit promising activity against tuberculosis, showcasing the potential of such chemical frameworks in developing new antimicrobial agents (Jeankumar et al., 2013).

Synthesis of Fused Heterocyclic Systems

- The synthesis of novel pyrido and thieno pyrimidines, as well as related fused systems, has been explored, leading to compounds with varied potential applications in medicinal chemistry and material science. These syntheses contribute to the chemical diversity and complexity of pyrimidine derivatives (Bakhite et al., 2005).

Anti-Angiogenic and DNA Cleavage Activities

- A series of novel piperidine-4-carboxamide derivatives have been synthesized and evaluated for their potential anti-angiogenic and DNA cleavage activities. Such studies highlight the importance of structural modification in achieving desired biological activities and could lead to the development of new anticancer agents (Kambappa et al., 2017).

Antimicrobial Activity of Pyridine Derivatives

- The synthesis of new pyridine derivatives and their evaluation for antimicrobial activity demonstrate the ongoing exploration of pyridine-based compounds in addressing microbial resistance. These findings contribute to the search for new antimicrobial agents with potential clinical applications (Patel et al., 2011).

特性

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O3S/c1-2-34-22-13-7-6-11-19(22)15-28-25(32)20-12-8-14-31(16-20)27-29-23-21(18-9-4-3-5-10-18)17-35-24(23)26(33)30-27/h3-7,9-11,13,17,20H,2,8,12,14-16H2,1H3,(H,28,32)(H,29,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCYWJGUSWRJJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2497375.png)

![N-Methyl-N-[2-[(2S,5R)-5-methyl-2-phenylmorpholin-4-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2497376.png)

![N-(2-cyanophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2497377.png)

![Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497378.png)

![2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2497379.png)

![3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2497383.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-diethoxyphenyl)acetamide](/img/structure/B2497385.png)